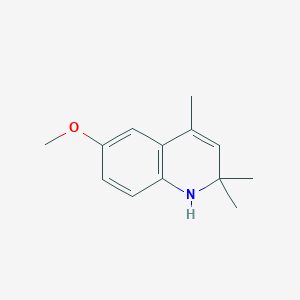
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
カタログ番号 B2656078
CAS番号:
4053-50-3
分子量: 203.285
InChIキー: KQICGCZZOQMMAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used as a building block in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including this compound, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed . Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 was synthesized by a microwave-assisted hydrothermal method and used as a catalyst .Molecular Structure Analysis
The this compound molecule contains a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 ether (aromatic) .科学的研究の応用
Metabolism and Biochemical Effects
- Metabolism in Rats: Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) undergoes de-ethylation in rats, leading to various metabolites including 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Skaare & Solheim, 1979).
- Chromatographic Analysis: The stability of ethoxyquin and its transformation products has been studied using chromatographic techniques (Taimr & Prusíková, 1991).
- Antioxidant Mechanism: Research on ethoxyquin's reaction with alkylperoxyls has helped understand its antioxidant mechanism, forming various compounds including dimers and quinoline derivatives (Taimr, 1994).
Industrial and Environmental Applications
- Oxidation Products in Polymers: Studies have examined ethoxyquin's oxidation products, which are significant in understanding its role in stabilizing polymers (Taimr et al., 1991).
- Growth Stimulators for Plants: Synthesized derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been shown to stimulate growth in woody plants, suggesting its potential as an agricultural growth enhancer (Vostrikova et al., 2020).
Photolytic and Reactive Properties
- Photoinduced Reactions: The kinetics of photoinduced addition reactions involving derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline have been studied, providing insights into their behavior under light exposure (Nekipelova et al., 2002).
- Reactions with Alkyl Radicals: The interaction of ethoxyquin and its derivatives with alkyl radicals has been examined, highlighting its potential in inhibiting radical-mediated degradation (Taimr et al., 1993).
Miscellaneous Applications
- Synthesis of Nitrogen Heterocyclics: Research on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of dihydroquinoline derivatives has implications for the synthesis of nitrogen heterocyclic compounds (Gogte et al., 1970).
- EPR Study of Radical Intermediates: EPR spectroscopy has been utilized to study the radicals formed in the oxidation of dihydroquinoline derivatives, contributing to a deeper understanding of their antioxidant properties (Gunstone et al., 1991).
特性
IUPAC Name |
6-methoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICGCZZOQMMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Skraup reaction of 4-anisidine (5.0 g) and iodine (1.7 g) in mesityl oxide (25 ml) was performed according to the method described in example 1.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

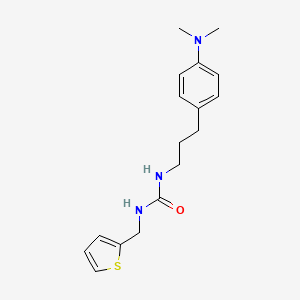
![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)
![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)
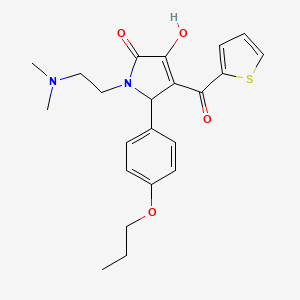
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
![2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid](/img/structure/B2656002.png)
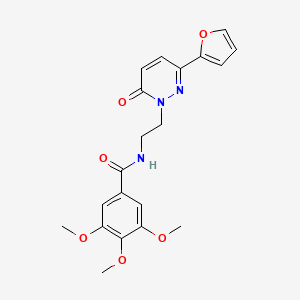

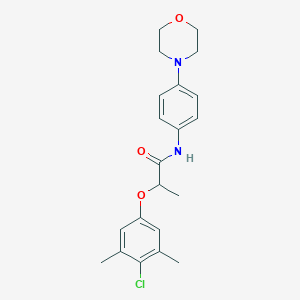
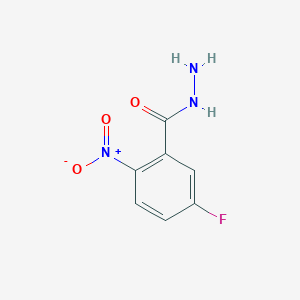
![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)
![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)
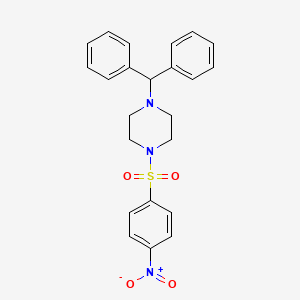
![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)